2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 4-fluorophenyl group at position 3 and a thio-linked acetamide moiety bearing a p-tolyl (4-methylphenyl) group. The triazolo-pyridazine scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, making it a candidate for targeting enzymes or receptors. The 4-fluorophenyl substituent may enhance metabolic stability and binding affinity, while the p-tolyl group in the acetamide side chain likely modulates lipophilicity and solubility .
Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5OS/c1-13-2-8-16(9-3-13)22-18(27)12-28-19-11-10-17-23-24-20(26(17)25-19)14-4-6-15(21)7-5-14/h2-11H,12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKMLNRMVLIDSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine core.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic substitution reactions, where a fluorinated aromatic compound reacts with the triazolopyridazine intermediate.
Thioether Formation: The thioether linkage is formed by reacting the triazolopyridazine intermediate with a thiol compound under suitable conditions.
Acetamide Formation: Finally, the acetamide group is introduced through acylation reactions, where the intermediate reacts with an acylating agent such as acetic anhydride.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown significant potential as an anti-tumor agent . Research indicates its efficacy against various cancer cell lines, particularly through the inhibition of the c-Met kinase pathway, which is crucial for cellular growth and survival. The inhibition of this pathway can lead to reduced proliferation of cancer cells.
Biological Research
In biological studies, this compound serves as a tool to investigate the mechanisms of action of triazolopyridazine derivatives. Its interactions with specific biological targets allow researchers to explore the biochemical pathways involved in cellular processes such as apoptosis and migration.
Materials Science
The unique structural features of this compound make it a candidate for developing novel materials with specific electronic or optical properties. Its potential applications in materials science include the fabrication of sensors and electronic devices.
Target of Action
The primary target for 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide is the c-Met kinase .
Mode of Action
The compound interacts with c-Met kinase by inhibiting its activity. This inhibition affects several biochemical pathways related to cell growth and survival.
Biochemical Pathways
The inhibition of c-Met kinase leads to alterations in cellular signaling pathways that regulate proliferation and survival, potentially resulting in therapeutic effects against tumors.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- A study published in ACS Omega highlighted its anticancer properties and detailed the synthesis and pharmacological evaluation of related compounds, demonstrating promising results against specific cancer types .
- Another research article focused on the design and synthesis of similar triazole derivatives, revealing their potential as effective inhibitors in various biological assays .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anti-tumor agent | Effective against various cancer cell lines |
| Biological Research | Mechanistic studies | Investigates interactions with biological targets |
| Materials Science | Development of novel materials | Potential use in sensors and electronic devices |
Mechanism of Action
The mechanism of action of 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to anti-tumor effects . The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and triggering cellular responses such as apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their properties based on available evidence:
Key Insights:
Substituent Position Matters : The position of fluorine on the phenyl ring (4- vs. 3-) in the triazolo-pyridazine core can significantly alter electronic and steric properties. For example, 3-fluorophenyl analogs (e.g., ) may exhibit different binding modes compared to 4-fluorophenyl derivatives.
Acetamide Modifications: p-Tolyl vs. Fluorophenyl vs. Ethoxyphenyl: The ethoxy group in introduces polarity, which could enhance solubility but reduce blood-brain barrier penetration compared to halogenated analogs.
Biological Activity Trends: Methyl or small alkyl substituents (e.g., C1632 in ) correlate with epigenetic modulation (LIN28 inhibition), whereas bulkier or halogenated groups (e.g., fluorophenyl in ) may favor kinase or receptor binding.
Research Findings and Mechanistic Hypotheses
- LIN28 Inhibition : C1632 (a methyl-substituted analog) demonstrates that triazolo-pyridazine derivatives can disrupt RNA-binding proteins, leading to antitumor effects via CSC differentiation . The target compound’s 4-fluorophenyl group might enhance specificity for similar targets.
- Allosteric Binding : Compounds with sulfonamide or heterocyclic acetamide groups (e.g., ) show displacement of probes like TNS, suggesting triazolo-pyridazine derivatives could act as allosteric modulators.
Biological Activity
The compound 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide is a member of the triazolopyridazine class, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include the formation of the triazolopyridazine core and subsequent introduction of the fluorophenyl and p-tolyl groups. Common reagents used in the synthesis include strong bases like sodium hydride and solvents such as dimethylformamide (DMF) to optimize yields and purity.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities . A study demonstrated that compounds with similar structures effectively inhibited the growth of various bacterial strains, suggesting their potential as new antimicrobial agents .
Anticancer Potential
The anticancer properties of this compound have been evaluated against multiple cancer cell lines. Notably, it has shown promising results in inhibiting specific kinases involved in cancer cell proliferation. For example, studies have reported IC50 values indicating effective cytotoxicity against breast and colon cancer cell lines .
The mechanism of action involves interaction with molecular targets such as enzymes and receptors. The compound is believed to inhibit kinase activity by binding to their active sites, thus blocking signaling pathways that promote cell growth and survival .
Case Studies
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study 1 | L929 (Fibroblast) | 27.05 | Cytotoxic at higher concentrations |
| Study 2 | Breast Cancer | 50 | Significant growth inhibition |
| Study 3 | Colon Cancer | 120.6 | Moderate cytotoxic effects |
These findings underscore the compound's potential as a therapeutic agent in oncology.
Comparative Analysis
A comparative analysis with other triazolopyridazine derivatives shows that while many exhibit similar biological activities, the presence of the fluorophenyl group in this compound enhances its binding affinity to biological targets due to increased hydrophobic interactions .
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and what are common yield optimization challenges?
A multi-step synthesis is typically required, involving sequential coupling, cyclization, and functionalization. For analogous triazolo-pyridazine derivatives, yields range from 68% to 91% depending on reaction conditions and purification methods . Key steps include:
- Thioether linkage formation : Use of coupling agents like EDCI/HOBt for thioacetamide attachment.
- Triazolo-pyridazine core assembly : Cyclization under reflux with catalysts such as POCl₃ or PCl₅. Yield optimization often requires precise stoichiometry, inert atmospheres, and chromatography for purification. Contaminants like unreacted intermediates are common pitfalls; analytical monitoring (e.g., TLC, HPLC) is critical .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.5 ppm) .
- X-ray Crystallography : Resolves ambiguity in stereochemistry, as seen in structurally similar triazolo-pyridazine derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±3 ppm accuracy).
- HPLC-PDA : Purity assessment (>95% recommended for biological studies) .
Q. What safety protocols should be followed when handling this compound?
Based on structurally related compounds:
- Hazard Mitigation : Avoid ignition sources (P210), use fume hoods, and wear nitrile gloves/lab coats .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data?
- Density Functional Theory (DFT) : Compare computed electrostatic potential maps with experimental hydrogen-bonding patterns (e.g., fluorophenyl’s electron-withdrawing effect) .
- Kinetic Studies : Monitor reaction intermediates via in-situ FTIR or LC-MS to validate mechanistic pathways .
- Crystallographic Validation : Use XRD to confirm computationally predicted bond angles and torsion angles .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Co-solvent Systems : Use DMSO:PBS (1:4 v/v) for aqueous solubility testing.
- Prodrug Derivatization : Introduce ionizable groups (e.g., phosphate esters) on the acetamide moiety.
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance cellular uptake, as demonstrated for similar hydrophobic triazolo derivatives .
Q. How does the 4-fluorophenyl substituent influence the compound’s electronic properties and target binding?
- Electron-Withdrawing Effect : The fluorine atom reduces electron density in the triazolo-pyridazine core, enhancing π-π stacking with aromatic residues in enzyme active sites .
- Hydrophobic Interactions : Fluorophenyl groups improve membrane permeability, as seen in kinase inhibitors with similar scaffolds .
- Comparative Studies : Replace fluorophenyl with chlorophenyl or methoxyphenyl to assess bioactivity changes via SAR analysis .
Methodological Notes
- Synthesis Troubleshooting : Low yields (<50%) often stem from moisture-sensitive intermediates; use molecular sieves or anhydrous solvents .
- Data Reproducibility : Always cross-validate NMR spectra with computational tools (e.g., ACD/Labs or MestReNova) to assign peaks accurately .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
